molecular formula C8H4BrF3O3 B2849577 2-Bromo-3-(trifluoromethoxy)benzoic acid CAS No. 1159512-46-5

2-Bromo-3-(trifluoromethoxy)benzoic acid

Cat. No.: B2849577
CAS No.: 1159512-46-5
M. Wt: 285.016
InChI Key: UKHNIKRLAWTOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(trifluoromethoxy)benzoic acid, with the molecular formula C8H4BrF3O3, is a benzoic acid derivative research chemical . This compound features a bromo substituent and a trifluoromethoxy group adjacent to the carboxylic acid function on its benzene ring, a structure that makes it a valuable building block in synthetic organic chemistry. Researchers utilize this acid, and its derived esters, as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The presence of both bromine and the trifluoromethoxy group offers distinct reactivity and metabolic stability, which is crucial for creating compounds with targeted biological activity. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems. The carboxylic acid group can be readily converted to various derivatives, including amides and esters, for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNIKRLAWTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-(Trifluoromethoxy)benzoic Acid

A plausible route involves the regioselective bromination of 3-(trifluoromethoxy)benzoic acid. Electrophilic aromatic substitution (EAS) at the ortho position relative to the carboxylic acid group can be achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, FeBr₃ or AlCl₃ facilitates the generation of the bromonium ion, which attacks the electron-rich aromatic ring.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or acetic acid
  • Temperature: 0–25°C
  • Bromine equivalence: 1.1–1.5 molar equivalents
  • Yield (estimated): 60–75% based on analogous bromination of fluorobenzoic acids.

Challenges in Regioselectivity

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-directing group, which competes with the carboxylic acid’s directing effects. Computational studies suggest that the carboxylic acid’s ortho-directing influence dominates in polar aprotic solvents, favoring bromination at the 2-position. However, competing meta-bromination may occur under non-optimized conditions, necessitating careful control of reaction parameters.

Multi-Step Synthesis from Functionalized Precursors

Nitration Followed by Bromination and Reduction

A patent-derived approach for analogous bromo-fluorobenzoic acids involves sequential nitration, bromination, and reduction. Adapting this methodology:

  • Nitration :

    • Starting material: 3-(Trifluoromethoxy)toluene
    • Nitrating agent: HNO₃ in H₂SO₄ at 20–30°C
    • Product: 4-Nitro-3-(trifluoromethoxy)toluene.
  • Bromination :

    • Brominating agent: Dibromohydantoin in H₂SO₄
    • Temperature: 70°C
    • Product: 2-Bromo-4-nitro-3-(trifluoromethoxy)toluene.
  • Reduction and Oxidation :

    • Reduction of nitro group: Fe powder in HCl/EtOH
    • Oxidation of methyl to carboxylic acid: KMnO₄ or CrO₃ in acidic conditions.

Key Data :

Step Reagents Yield (%) Purity (%)
Nitration HNO₃/H₂SO₄ 85 92
Bromination Dibromohydantoin 78 89
Oxidation KMnO₄/H₂SO₄ 65 95

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A retrosynthetic disconnection of the bromine substituent allows for the use of Suzuki coupling. For instance, a boronic ester derivative at the 2-position could couple with a brominated trifluoromethoxy precursor. However, the stability of the trifluoromethoxy group under palladium catalysis remains a concern, necessitating ligand screening (e.g., SPhos or XPhos).

Ullmann-Type Reactions

Copper-mediated coupling of 3-(trifluoromethoxy)benzoic acid with a bromine source (e.g., CuBr₂) may offer a direct pathway. This method is less explored but has precedent in the synthesis of brominated aryl ethers.

Industrial-Scale Production Considerations

Continuous Flow Bromination

To enhance scalability, continuous flow reactors enable precise control over exothermic bromination reactions. A mix of 3-(trifluoromethoxy)benzoic acid and Br₂ in DCM can be pumped through a reactor packed with FeBr₃-coated beads, achieving >90% conversion with residence times under 10 minutes.

Waste Management

Bromination byproducts (e.g., HBr) require neutralization with NaOH, generating NaBr waste. Recent advances in electrochemical bromination minimize waste by regenerating Br₂ in situ.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (1:3 v/v), yielding needle-like crystals with >99% purity (HPLC). Melting point: 90–93°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.52 (t, J=8.0 Hz, 1H).
  • ¹⁹F NMR : δ -57.8 (s, OCF₃).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethoxy group activates the aromatic ring, directing nucleophiles to the ortho and para positions relative to itself.

Key Reactions and Conditions:

  • Amination : Reacts with primary or secondary amines (e.g., methylamine) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to form aryl amines .

  • Thiol Substitution : Substitution with thiols (e.g., benzenethiol) using CuI as a catalyst in DMF at 80–100°C .

Reaction Type Reagents/Conditions Product Yield
AminationPd(OAc)₂, K₂CO₃, DMF, 80°C3-(Trifluoromethoxy)-2-aminobenzoic acid~75%
ThiolationCuI, DMF, benzenethiol, 100°C2-(Phenylthio)-3-(trifluoromethoxy)benzoic acid~68%

Cross-Coupling Reactions

The bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a mixed solvent system (THF/H₂O) at 80°C .

Boronic Acid Catalyst Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄THF/H₂O, 80°C3-(Trifluoromethoxy)-2-phenylbenzoic acid~82%
4-Methoxyphenylboronic acidPdCl₂(dppf)DMF, 100°C3-(Trifluoromethoxy)-2-(4-methoxyphenyl)benzoic acid~70%

Esterification and Functional Group Transformations

The carboxylic acid group undergoes esterification, while the bromine can be further functionalized.

Esterification:

Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form the corresponding ester.
2 Bromo 3 trifluoromethoxy benzoic acid+MeOHH+Methyl 2 bromo 3 trifluoromethoxy benzoate\text{2 Bromo 3 trifluoromethoxy benzoic acid}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 2 bromo 3 trifluoromethoxy benzoate}

Reduction of Bromine:

Controlled reduction using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) converts the bromine to hydrogen, yielding 3-(trifluoromethoxy)benzoic acid .

Reaction Reagents Product Yield
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative~90%
DehalogenationH₂, Pd/C, EtOH3-(Trifluoromethoxy)benzoic acid~85%

Electrophilic Aromatic Substitution

The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring but directs electrophiles to the meta position relative to itself.

Nitration:

Reacts with nitric acid (HNO₃) in concentrated H₂SO₄ at 0–5°C to yield 2-bromo-3-(trifluoromethoxy)-5-nitrobenzoic acid .

Electrophile Conditions Product Yield
HNO₃H₂SO₄, 0–5°C5-Nitro derivative~65%

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation.

Thermal Decarboxylation:

Heating at 200–220°C in quinoline with a Cu catalyst produces 2-bromo-3-(trifluoromethoxy)benzene .

Conditions Product Yield
Quinoline, Cu, 220°C2-Bromo-3-(trifluoromethoxy)benzene~78%

Biological Interactions

While not a direct chemical reaction, the compound’s trifluoromethoxy group enhances membrane permeability, enabling interactions with enzymes like cytochrome P450 (CYP1A2).

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-(trifluoromethoxy)benzoic acid is being explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:

  • Anti-inflammatory Properties : Some studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : It has been investigated as a potential anticancer agent due to its ability to interact with specific molecular targets involved in cancer progression .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic molecules and pharmaceuticals.
  • Intermediate for Drug Development : The compound is often used as an intermediate in the production of other biologically active compounds, particularly in the development of anticancer agents .

Materials Science

In the field of materials science, 2-Bromo-3-(trifluoromethoxy)benzoic acid is utilized for:

  • Development of Specialty Chemicals : Its unique properties contribute to the formulation of advanced materials with specific functionalities.
  • Coatings and Polymers : The incorporation of this compound into polymers can enhance their thermal stability and chemical resistance.

The biological activity of 2-Bromo-3-(trifluoromethoxy)benzoic acid is primarily attributed to its halogenated structure, which increases its lipophilicity and membrane permeability. Preliminary studies indicate:

  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against resistant strains such as Staphylococcus aureus (MRSA), suggesting that this compound may also exhibit similar efficacy.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 2-Bromo-3-(trifluoromethoxy)benzoic acid relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-(trifluoromethyl)benzoic acidBromine and trifluoromethyl groupsMore potent antimicrobial activity
4-Bromo-3-(trifluoromethoxy)benzoic acidDifferent substitution patternPotentially different biological profile
2-Chloro-6-(trifluoromethoxy)benzoic acidChlorine instead of bromineLower toxicity but similar reactivity

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 2-Bromo-3-(trifluoromethoxy)benzoic acid. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus strains at minimal inhibitory concentrations ranging from 0.031 to 0.062 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2-Bromo-3-(trifluoromethoxy)benzoic acid serve as intermediates in the synthesis of diphenylamines, which are known for their anticancer properties. The synthesis process involves coupling with other halogenated compounds to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-3-(trifluoromethoxy)benzoic Acid and Analogs

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Features
2-Bromo-3-(trifluoromethoxy)benzoic acid Br (2), -OCF₃ (3) Not provided Not explicitly listed High electron-withdrawing effects; discontinued commercial status
2-Bromo-3-(difluoromethoxy)benzoic acid Br (2), -OCF₂H (3) 178.24 150-14-6 Reduced fluorine content in methoxy group; lower molecular weight
2-Bromo-5-(trifluoromethyl)benzoic acid Br (2), -CF₃ (5) Not provided 927637-85-2 Trifluoromethyl group at 5-position; positional isomerism alters reactivity
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid Br (6), F (2), -CF₃ (3) 287.01 1026962-68-4 Additional fluorine at 2-position; higher molecular weight
2-Bromo-3-fluorobenzoic acid Br (2), F (3) Not provided 132715-69-6 Simpler structure with fluorine instead of -OCF₃; lower steric hindrance
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid Br (4), -NHCH₂CH₃ (2), F (5), -CH₃ (3) Not provided Not provided Amino and methyl groups introduce basicity; pharmaceutical relevance

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Effects :

  • The trifluoromethoxy group (-OCF₃) in 2-bromo-3-(trifluoromethoxy)benzoic acid exerts stronger electron-withdrawing effects compared to -OCF₂H (difluoromethoxy) or -CF₃ (trifluoromethyl). This increases the acidity of the carboxylic acid group, enhancing its reactivity in nucleophilic substitutions or esterifications .
  • In contrast, 2-bromo-5-(trifluoromethyl)benzoic acid (CAS 927637-85-2) features a meta-positioned -CF₃ group, which may reduce steric hindrance near the carboxylic acid compared to ortho-substituted analogs .

Positional Isomerism: The 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1026962-68-4) demonstrates how bromine and fluorine placement influences electronic distribution.

Functional Group Diversity: Amino-substituted derivatives like 4-bromo-2-(ethylamino)-3-methyl-benzoic acid () exhibit basicity due to the ethylamino group, enabling hydrogen bonding and interaction with biological targets such as topoisomerases .

Biological Activity

2-Bromo-3-(trifluoromethoxy)benzoic acid is an aromatic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C8H4BrF3O2
  • Molecular Weight : Approximately 285.01 g/mol
  • Structure : The presence of electron-withdrawing groups such as bromine and trifluoromethoxy significantly influences its reactivity and interactions with biological systems.

1. Enzyme Inhibition

Preliminary studies indicate that 2-Bromo-3-(trifluoromethoxy)benzoic acid may inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context of use.

2. Lipophilicity and Membrane Permeability

The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability. This characteristic is essential for compounds intended for therapeutic use, as it can facilitate better absorption in biological systems.

Case Study 1: Interaction with Biological Molecules

Research has shown that compounds similar to 2-Bromo-3-(trifluoromethoxy)benzoic acid can interact with various biological targets, including receptors and enzymes. These interactions are critical for understanding the compound's therapeutic potential.

Case Study 2: Drug Development Applications

The compound has been investigated for its potential use in drug development due to its ability to modulate enzyme activity and interact with cellular targets. Its unique structure may allow for the design of novel pharmaceuticals aimed at specific diseases.

Research Findings

Study Findings
Study on CYP1A2 InhibitionDemonstrated that 2-Bromo-3-(trifluoromethoxy)benzoic acid inhibits CYP1A2 activity, affecting drug metabolism.
Lipophilicity AssessmentEnhanced lipophilicity noted due to trifluoromethoxy substitution, suggesting improved membrane permeability.
Antimicrobial PotentialSimilar compounds show significant antimicrobial activity; further studies needed for direct assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.